![molecular formula C14H16FNO5 B7595423 3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595423.png)
3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid
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Overview
Description
3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid, also known as FMOC-L-Asp(OtBu)-L-2,3-O-benzylideneglyceraldehyde acetal, is a synthetic compound used in scientific research. It is a derivative of aspartic acid and is commonly used as a building block in peptide synthesis.
Mechanism of Action
The mechanism of action of 3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid(OtBu)-L-2,3-O-benzylideneglyceraldehyde acetal is not well understood. However, it is believed to act as a substrate for enzymes involved in peptide synthesis, allowing for the creation of specific peptide sequences and structures.
Biochemical and Physiological Effects:
3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid(OtBu)-L-2,3-O-benzylideneglyceraldehyde acetal does not have any known biochemical or physiological effects on its own. However, peptides synthesized using this compound may have a variety of biochemical and physiological effects depending on their specific sequences and structures.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid(OtBu)-L-2,3-O-benzylideneglyceraldehyde acetal in lab experiments is its ability to create peptides with specific sequences and structures. This allows for precise control over the properties of the resulting peptides. However, one limitation is the complexity of the synthesis method, which can be time-consuming and require specialized equipment and expertise.
Future Directions
There are several future directions for research involving 3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid(OtBu)-L-2,3-O-benzylideneglyceraldehyde acetal. One direction is the development of new methods for peptide synthesis using this compound, with a focus on simplifying the synthesis process and increasing efficiency. Another direction is the exploration of new applications for peptides synthesized using 3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid(OtBu)-L-2,3-O-benzylideneglyceraldehyde acetal, such as in drug delivery or tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with enzymes involved in peptide synthesis.
Synthesis Methods
3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid(OtBu)-L-2,3-O-benzylideneglyceraldehyde acetal can be synthesized using a variety of methods. One common method involves the reaction of aspartic acid with 3-fluoro-4-methoxyphenylacetic anhydride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with oxolane-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield 3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid(OtBu)-L-2,3-O-benzylideneglyceraldehyde acetal.
Scientific Research Applications
3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid(OtBu)-L-2,3-O-benzylideneglyceraldehyde acetal is commonly used in scientific research as a building block in peptide synthesis. It is used to create peptides with specific sequences and structures for a variety of applications, including drug development, protein engineering, and biomaterials research.
properties
IUPAC Name |
3-[[2-(3-fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO5/c1-20-11-3-2-9(6-10(11)15)7-12(17)16-14(13(18)19)4-5-21-8-14/h2-3,6H,4-5,7-8H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKBGJQZWPPEPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2(CCOC2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid |
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